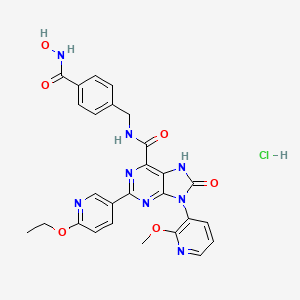
sBADA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
sBADA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Fluorination: The addition of fluorine atoms to enhance fluorescent properties.
Amino Acid Modification: The incorporation of D-alanine to facilitate bacterial labeling
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
化学反応の分析
Types of Reactions
sBADA undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfonate derivatives.
Reduction: Reaction with reducing agents to modify the fluorescent properties.
Substitution: Replacement of functional groups to alter chemical behavior
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfonated and fluorinated derivatives of this compound, each with unique fluorescent properties .
科学的研究の応用
sBADA has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Labels peptidoglycans in bacterial cell walls, aiding in the study of bacterial growth and morphology.
Medicine: Potential use in diagnostic imaging and tracking bacterial infections.
Industry: Employed in the development of fluorescent dyes and probes for various industrial applications
作用機序
sBADA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL moiety provides fluorescent properties, allowing for visualization under specific wavelengths (excitation at 490 nm and emission at 510 nm). The molecular targets include bacterial cell wall components, and the pathways involved are related to bacterial cell wall synthesis and maintenance .
類似化合物との比較
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated form of sBADA.
Fluorescein: Another fluorescent dye used for similar applications.
Rhodamine: A fluorescent dye with different spectral properties
Uniqueness
This compound is unique due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for labeling peptidoglycans in live bacteria and provides enhanced fluorescent properties .
特性
分子式 |
C17H21BF2N4O6S |
|---|---|
分子量 |
458.2 g/mol |
IUPAC名 |
(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1 |
InChIキー |
OLMGTLBVHKBMSH-GFCCVEGCSA-N |
異性体SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F |
正規SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


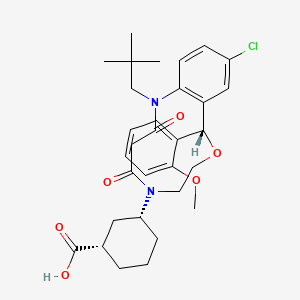
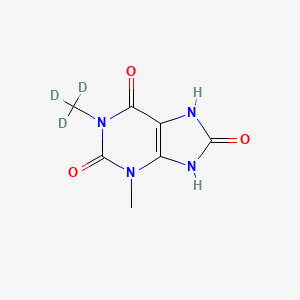
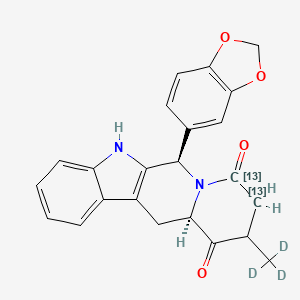

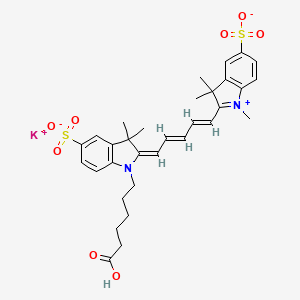

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
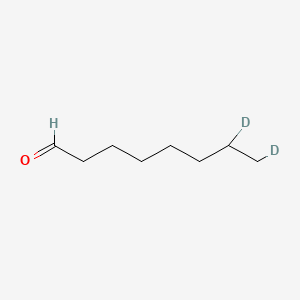
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)
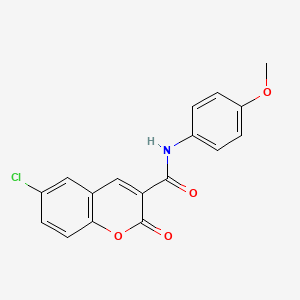
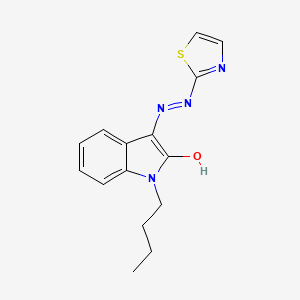
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
